3-ethynyl-5-formylbenzoic acid
Description
Significance of Multifunctional Aromatic Carboxylic Acids in Chemical Synthesis and Advanced Materials
Multifunctional aromatic carboxylic acids are a cornerstone in the development of novel materials, particularly in the realm of crystal engineering and supramolecular chemistry. mdpi.comresearchgate.net The rigid aromatic core provides a robust scaffold, while the various functional groups offer specific and directional interactions, enabling the self-assembly of intricate and highly ordered structures. tcichemicals.com
The carboxylic acid group is a primary and versatile functional handle. It readily participates in the formation of coordination bonds with metal ions, leading to the generation of metal-organic frameworks (MOFs). mdpi.com MOFs are a class of porous crystalline materials with exceptionally high surface areas and tunable pore sizes, making them prime candidates for applications in gas storage, separation, and heterogeneous catalysis. researchgate.net Furthermore, the carboxyl group is a strong hydrogen bond donor and acceptor, facilitating the formation of robust supramolecular assemblies. tcichemicals.com
The presence of additional functional groups, such as the formyl and ethynyl (B1212043) moieties found in 3-ethynyl-5-formylbenzoic acid, dramatically expands the synthetic possibilities. The aldehyde group can undergo a wide range of chemical transformations, including imine condensation, Wittig reactions, and reductions, allowing for post-synthetic modification of materials or the creation of complex organic molecules. smolecule.com The ethynyl group is also highly reactive and can participate in reactions like Sonogashira coupling, "click" chemistry (cycloadditions), and polymerization, providing pathways to extended conjugated systems and polymers. smolecule.com
The strategic placement of multiple, distinct functional groups on a single aromatic ring allows for the precise control over the resulting material's structure and properties. This "plug-and-play" approach is central to the rational design of advanced materials with tailored functionalities.
Overview of Research Trajectories for this compound in Chemical Science
While specific, in-depth research focusing exclusively on this compound is still emerging, its structural motifs point towards significant potential in several key areas of chemical science. The primary research trajectory for this compound is its application as a versatile building block, or "linker," in the synthesis of porous crystalline materials such as covalent organic frameworks (COFs) and porous organic polymers (POPs).
A Trifunctional Linker for Porous Materials:
The three distinct functional groups of this compound allow it to act as a trifunctional linker, capable of forming three-dimensional networks. In the context of COFs and POPs, the ethynyl and formyl groups can undergo polymerization reactions to form the extended framework, while the carboxylic acid group can either be incorporated into the network or remain as a functional site within the pores. This can impart properties such as acidity, catalytic activity, or a handle for post-synthetic modification.
The synthesis of such materials would typically involve polycondensation reactions. For instance, the formyl group can react with amines to form imine linkages, a common strategy in COF synthesis. nih.gov Simultaneously or sequentially, the ethynyl group can undergo reactions like Glaser coupling to form diacetylene linkages, further extending the porous network.
Potential Applications in Catalysis and Functional Materials:
The incorporation of this compound into porous materials could lead to novel applications. The unreacted functional groups within the pores can act as active sites. For example, the carboxylic acid groups can serve as Brønsted acid catalysts, while the formyl groups could be utilized for capturing specific molecules or for further chemical transformations. rsc.org The ethynyl groups, if not involved in framework formation, could be used to anchor metal complexes, creating heterogeneous catalysts with well-defined active sites. nih.gov
Furthermore, the extended π-conjugation that can be achieved through reactions of the ethynyl group suggests potential applications in optoelectronic materials. The photophysical properties of materials derived from this linker could be tuned by controlling the extent of conjugation and by introducing different chemical moieties through its versatile functional groups.
Synthetic Accessibility:
The utility of any building block is contingent on its synthetic accessibility. This compound can be synthesized through established organometallic cross-coupling reactions. A common approach involves the use of a di-substituted benzoic acid derivative, for example, a bromo-iodo-benzoic acid, where the different halogens allow for selective sequential reactions. A Sonogashira coupling could be employed to introduce the ethynyl group, followed by a reaction to introduce the formyl group, or vice versa. The Suzuki-Miyaura coupling is another powerful tool for the formation of the carbon-carbon bonds necessary to construct this molecule. smolecule.com
| Property | Value |
| Molecular Formula | C₁₀H₆O₃ |
| Molecular Weight | 174.15 g/mol |
| Appearance | Solid (predicted) |
| Functional Groups | Carboxylic Acid (-COOH), Aldehyde (-CHO), Alkyne (-C≡CH) |
Properties
CAS No. |
2418727-05-4 |
|---|---|
Molecular Formula |
C10H6O3 |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethynyl 5 Formylbenzoic Acid
Strategies for Benzene (B151609) Ring Functionalization and Orthogonal Group Introduction
The successful synthesis of 3-ethynyl-5-formylbenzoic acid hinges on the ability to introduce three different functional groups onto a benzene ring with specific regiochemistry. This necessitates a careful selection of synthetic strategies that allow for orthogonal control, meaning each functional group can be introduced or modified without affecting the others.
Introduction of the Ethynyl (B1212043) Moiety through Cross-Coupling Protocols
The introduction of the ethynyl group is a critical step in the synthesis of this compound. The Sonogashira cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. mdpi.comresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comdcu.ie
In the context of synthesizing this compound, a common approach involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a halogenated benzoic acid derivative. smolecule.com For instance, 5-iodo-2-formylbenzoic acid can be reacted with ethynyltrimethylsilane in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride. smolecule.com The use of a copper-free Sonogashira protocol is often preferred to prevent the undesirable side reaction of Glaser homocoupling of the terminal alkyne. smolecule.com The reaction is typically carried out in a suitable solvent, such as triethylamine, at a moderate temperature. smolecule.com Following the coupling reaction, the silyl (B83357) protecting group is removed to unveil the terminal ethynyl group.
An alternative cross-coupling strategy is the Suzuki-Miyaura coupling. This method involves the reaction of a halogenated benzoic acid derivative with a boronic acid or ester in the presence of a palladium catalyst. smolecule.com For the synthesis of this compound, this would entail pre-functionalizing the benzoic acid scaffold with a boronic ester at the desired position and then coupling it with a suitable ethynylating agent. smolecule.com
| Parameter | Copper-Free Sonogashira Coupling |
| Aryl Halide | 5-iodo-2-formylbenzoic acid |
| Alkyne | Ethynyltrimethylsilane |
| Catalyst | Bis(triphenylphosphine)palladium(II) chloride (3 mol%) |
| Solvent | Triethylamine |
| Temperature | 50°C |
| Yield | 78–85% |
Elaboration of the Formyl Moiety via Selective Oxidation or Formylation Reactions
The formyl group can be introduced onto the benzene ring through various methods, including the direct formylation of a pre-existing benzoic acid derivative or the selective oxidation of a methyl or hydroxymethyl group.
One approach involves the catalytic formylation of a halogenated precursor. spiedigitallibrary.org For example, a suitable iodide-substituted benzoic acid derivative can be subjected to a formylation reaction to introduce the aldehyde functionality. spiedigitallibrary.org
Alternatively, the formyl group can be derived from the oxidation of a methyl group. For instance, toluene (B28343) can be oxidized to benzaldehyde, which can then be further functionalized. wikipedia.org However, controlling the oxidation to stop at the aldehyde stage without proceeding to the carboxylic acid can be challenging. wikipedia.org Benzaldehyde is readily oxidized to benzoic acid in the presence of air at room temperature. wikipedia.org
Another strategy is the reduction of a carboxylic acid derivative to an aldehyde. However, this is often difficult to achieve selectively in the presence of another carboxylic acid group. Therefore, protection of the existing carboxylic acid is typically required before carrying out the reduction.
Carboxylic Acid Group Introduction and Positional Isomer Control
The carboxylic acid group is a defining feature of this compound. Its introduction and the control of its position relative to the other substituents are crucial. The carboxylic acid group can be present on the starting material, or it can be introduced at a later stage of the synthesis.
Starting with a pre-existing benzoic acid derivative, such as 3-formylbenzoic acid or a halogenated benzoic acid, is a common strategy. synthon-chemicals.com The existing carboxylic acid group then directs the subsequent functionalization steps. The carboxyl group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. turito.com This directing effect can be exploited to control the position of incoming substituents.
For instance, in the nitration of benzoic acid, the nitro group is directed to the meta position. turito.com Similarly, sulfonation of benzoic acid also results in the meta-substituted product. turito.com While these specific reactions may not be directly involved in the primary synthetic route to this compound, they illustrate the directing effect of the carboxyl group.
In cases where the carboxylic acid is introduced later in the synthesis, it can be generated from the oxidation of a formyl group or a methyl group. For example, a diformyl or a formyl-methyl substituted benzene derivative could be selectively oxidized to yield the desired benzoic acid.
Convergent and Divergent Synthetic Pathways to this compound
The synthesis of this compound can be approached through either convergent or divergent synthetic strategies. smolecule.comwikipedia.org
In contrast, a divergent synthesis begins with a common starting material that is sequentially functionalized to introduce the desired groups. wikipedia.org This approach is often used to create a library of related compounds for screening purposes. wikipedia.org For the specific synthesis of this compound, a divergent pathway would likely start with a substituted benzene ring, for example, a dihalogenated benzoic acid. One halogen could be selectively converted to the ethynyl group, and the other to the formyl group through a series of reactions. A key challenge in divergent synthesis is achieving high selectivity at each step to avoid the formation of unwanted isomers.
A potential divergent route could start from a precursor molecule that is functionalized to create a variety of related structures. wikipedia.org For instance, a starting compound with multiple reactive sites could be subjected to different reagents to yield a diverse set of products. wikipedia.org
Optimization of Reaction Parameters and Process Efficiency in this compound Synthesis
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key areas for optimization include the choice of catalysts, solvents, temperature, and reaction time for each synthetic step.
In the Sonogashira coupling, the choice of palladium catalyst and ligands can significantly influence the reaction's efficiency. Bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in palladium-catalyzed coupling reactions. organic-chemistry.org The use of microwave heating has also been explored to accelerate Sonogashira coupling reactions. organic-chemistry.org Furthermore, performing the reaction in water using specific surfactants can offer a more sustainable alternative to traditional organic solvents. organic-chemistry.org
For formylation and oxidation reactions, careful control of the oxidant and reaction conditions is necessary to achieve selective conversion and prevent over-oxidation.
Process efficiency can also be enhanced through the use of flow chemistry. Flow reactors can offer better control over reaction parameters, leading to improved yields and safety, especially for exothermic or hazardous reactions. For the synthesis of this compound, a flow system for the Sonogashira coupling could lead to higher space-time yields and reduced catalyst consumption compared to a batch system. smolecule.com
| Parameter | Batch System | Flow System |
| Space-Time Yield | 0.8 g/L·h | 5.2 g/L·h |
| Catalyst Consumption | 5 mol% | 1.2 mol% |
The table above illustrates the potential advantages of a flow system for a key synthetic step, highlighting the improvements in efficiency that can be achieved through process optimization. smolecule.com
Chemical Reactivity and Derivatization of 3 Ethynyl 5 Formylbenzoic Acid
Reactivity of the Ethynyl (B1212043) Moiety as a Functional Handle
The terminal alkyne, or ethynyl group, is a powerful functional handle for a variety of coupling and cycloaddition reactions. Its linear geometry and high electron density make it a reactive partner in numerous transformations, particularly those catalyzed by transition metals.
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their reliability, high yields, and tolerance of a wide range of functional groups. researchgate.net This reaction involves the [3+2] cycloaddition of a terminal alkyne, such as the ethynyl group on 3-ethynyl-5-formylbenzoic acid, and an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. imist.ma
The process is highly efficient in aqueous solutions, making it exceptionally suitable for bioconjugation. nih.gov It allows for the covalent linking of molecules decorated with an alkyne to biomolecules, such as proteins or peptides, that have been modified to contain an azide group. nih.govrsc.org The reaction proceeds under mild conditions, often at room temperature, and does not interfere with most functional groups found in biological systems. rsc.orgnih.gov The use of specific ligands, such as tris(triazolyl)amine, helps to stabilize the active Cu(I) catalyst and protect sensitive biomolecules from denaturation. nih.gov The resulting triazole linkage is chemically stable and serves as a robust connection between the two molecular fragments. researchgate.net
Interactive Data Table: Key Features of CuAAC Reactions
| Feature | Description | Reference |
|---|---|---|
| Reactants | Terminal Alkyne (e.g., this compound) and an organic azide. | researchgate.net |
| Catalyst | Copper(I) source, often generated in situ from CuSO₄ with a reducing agent like sodium ascorbate. | nih.gov |
| Product | A stable 1,4-disubstituted 1,2,3-triazole ring. | imist.ma |
| Conditions | Typically mild, often conducted in aqueous solutions at room temperature. | rsc.org |
| Application | Widely used in bioconjugation, drug discovery, materials science, and polymer chemistry. | researchgate.netnih.gov |
The ethynyl group readily participates in palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide. For instance, a copper-free Sonogashira reaction can be used to synthesize this compound itself by reacting 5-iodo-2-formylbenzoic acid with ethynyltrimethylsilane in the presence of a palladium catalyst like bis(triphenylphosphine)palladium(II) chloride. smolecule.com This reaction proceeds with high yields (78-85%) and demonstrates the utility of palladium catalysis in manipulating the ethynyl position. smolecule.com The Sonogashira reaction is a powerful tool for constructing complex molecular architectures, such as diiodinated diphenylacetylene (B1204595) and iodinated meta-terphenylacetylene derivatives. rsc.org
Suzuki-Miyaura Coupling: While typically used to couple boronic acids with halides, variations of the Suzuki-Miyaura reaction can be adapted to functionalize the ethynyl group or to introduce it onto the aromatic ring. smolecule.com For example, the synthesis of this compound can involve the Suzuki-Miyaura coupling of a halogenated benzoic acid derivative with a boronic ester, followed by further steps. smolecule.com These coupling reactions are valued for their high efficiency and functional group tolerance. nih.gov
Interactive Data Table: Palladium-Catalyzed Reactions for Ethynyl Functionalization
| Reaction Name | Reactants | Catalyst System | Typical Product | Reference |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal alkyne, Aryl/Vinyl Halide | Pd catalyst (e.g., PdCl₂(PPh₃)₂), often with a Cu(I) co-catalyst | Aryl/Vinyl-substituted alkyne | smolecule.comrsc.org |
| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid), Aryl/Vinyl Halide | Pd catalyst (e.g., Pd(OAc)₂) with a phosphine (B1218219) ligand (e.g., SPhos) | Biaryl or related C-C coupled product | smolecule.comnih.gov |
Beyond cycloadditions and cross-coupling reactions, the ethynyl group can undergo a variety of other transformations. It can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. smolecule.com The alkyne can also be a key component in cascade cyclization reactions. For example, related compounds like o-(2-acyl-1-ethynyl)benzaldehydes react with amino acid derivatives to form complex heterocyclic systems such as indeno[2,1-c]pyran-3-ones through a sequence involving the alkyne moiety. acs.org
Reactivity of the Formyl Moiety as an Electrophilic Site
The formyl (aldehyde) group is a classic electrophilic site due to the polarization of the carbon-oxygen double bond. This makes it susceptible to attack by a wide range of nucleophiles, enabling numerous derivatization strategies.
The most prominent reaction of the formyl group is its condensation with primary amines to form an imine, commonly known as a Schiff base. internationaljournalcorner.com This reaction is typically reversible and can be catalyzed by acid or base.
Schiff bases are important intermediates in organic synthesis and are themselves a class of compounds with diverse applications. internationaljournalcorner.com For example, the formyl group of a related compound, 4-formylbenzoic acid, has been reacted with the amine groups of 4-arm poly(ethylene glycol)-b-poly(L-lysine) to form injectable, cross-linked hydrogels. nih.gov This demonstrates how the Schiff base reaction can be used for the creation of advanced biomaterials. nih.gov Similarly, the reaction of 4-formylbenzoic acid with 3-amino-4-methylpyridine (B17607) yields the Schiff base 4-{(E)-[(4-methylpyridin-3-yl)imino]methyl}benzoic acid, a linker used to prepare coordination polymers. ul.ie These examples highlight the potential of this compound to act as a crosslinker or a ligand precursor via Schiff base formation.
Interactive Data Table: Examples of Schiff Base Formation with Formylbenzoic Acids
| Aldehyde | Amine | Product Type | Application | Reference |
|---|---|---|---|---|
| 4-Formylbenzoic acid | 4-arm PEG-poly(L-lysine) | Hydrogel network | Localized drug delivery | nih.gov |
| 4-Formylbenzoic acid | 3-Amino-4-methylpyridine | Schiff base linker | Coordination polymers | ul.ie |
| 3,5-Dichloro salicylaldehyde | 4-Amino benzoic acid | Schiff base ligand | Metal complexes | internationaljournalcorner.com |
The formyl group can be easily transformed into other key functional groups through reduction or oxidation, further expanding the synthetic utility of this compound.
Reduction: The aldehyde can be selectively reduced to a primary alcohol. smolecule.com Common and effective reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). This reaction converts the formyl group into a hydroxymethyl group, yielding 3-ethynyl-5-(hydroxymethyl)benzoic acid.
Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid. smolecule.com Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) can accomplish this transformation. smolecule.com This would convert this compound into 3-ethynyl-1,5-benzenedicarboxylic acid, a tricarboxylic acid derivative.
These transformations allow for the interconversion of functional groups, providing access to a wider range of molecular structures and properties from a single starting material.
Interactive Data Table: Summary of Formyl Group Transformations
| Transformation | Reagent(s) | Product Functional Group | Product Name | Reference |
|---|---|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | Hydroxymethyl (-CH₂OH) | 3-Ethynyl-5-(hydroxymethyl)benzoic acid | smolecule.com |
| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | Carboxylic acid (-COOH) | 3-Ethynyl-1,5-benzenedicarboxylic acid | smolecule.com |
Nucleophilic Addition Reactions and Subsequent Conversions
The aldehyde (formyl) group is a primary site for nucleophilic addition reactions. A straightforward conversion is its reduction using agents like sodium borohydride to yield the corresponding alcohol, 3-ethynyl-5-(hydroxymethyl)benzoic acid. smolecule.com Beyond simple reductions, the formyl group is an excellent electrophile for initiating cascade or multicomponent reactions that result in the formation of complex heterocyclic systems.
A prominent reaction pathway involves the condensation of the formyl group with a primary amine to form an imine intermediate. This intermediate can then undergo subsequent intramolecular cyclization. For instance, reactions of 2-formylbenzoic acid (a related compound) with amines and various nucleophiles lead to the synthesis of isoindolinone derivatives. researchgate.netbeilstein-journals.org In these processes, the initial nucleophilic attack on the aldehyde is followed by a lactamization involving the carboxylic acid moiety. Three-component reactions involving a formylbenzoic acid, an amine, and a third component such as a ketone, alkyne, or phosphite (B83602) have been developed to generate diverse scaffolds. beilstein-journals.orgnih.gov These reactions showcase the formyl group's role in constructing complex molecules in a single pot. For example, a copper-catalyzed three-component reaction of a formyl benzoate, an amine, and a terminal alkyne produces substituted isoindolinones. nih.gov
Table 1: Examples of Heterocycle Synthesis via Nucleophilic Addition to Formylbenzoic Acids
| Starting Materials | Key Intermediate | Final Product Scaffold | Catalyst/Conditions | Ref |
|---|---|---|---|---|
| 2-Formylbenzoic acid, Primary amine, Dialkyl phosphite | Imine | Isoindolin-1-one-3-phosphonate | Catalyst-free | researchgate.net |
| 2-Formylbenzoic acid, Amine, Ketone | Mannich intermediate | 3-Substituted isoindolinone | Catalyst-free or p-TSA | nih.gov |
| 2-Formylbenzoic acid, Amine, 1,3-Dicarbonyl compound | Imine | Fused lactam derivative | Microwave heating | beilstein-journals.org |
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is readily converted into esters and amides, making it an ideal handle for linker construction in supramolecular chemistry, materials science, and bioconjugation. Standard synthetic protocols are employed for these transformations, which typically involve an initial activation of the carboxylic acid. A common method is the conversion to a more reactive acyl chloride by treatment with reagents like thionyl chloride. nih.gov
This activated intermediate can then react with a wide range of alcohols or amines to form the desired ester or amide bond. This functionality is crucial for incorporating the rigid, functionalized phenyl core of the molecule into larger systems. For example, related formylbenzoic acids are used as precursors to create linkers for metal-organic frameworks (MOFs) or for molecules designed for specific biological interactions. wgtn.ac.nzresearchgate.net The ability to form stable amide and ester linkages allows for the precise positioning of the alkyne and formyl groups within a larger molecular construct.
Deprotonation of the carboxylic acid group yields a carboxylate anion, which can serve as a highly effective ligand for coordinating with metal ions. This property is extensively utilized in the field of coordination chemistry, particularly in the design and synthesis of metal-organic frameworks (MOFs). orientjchem.org In these materials, the carboxylate group acts as a node, binding to metal centers (e.g., zirconium, zinc) to build extended, often porous, crystalline structures. researchgate.netlibretexts.org
The other functional groups on the this compound linker can be used to tune the properties of the resulting MOF or can be post-synthetically modified. For example, studies using 4-formylbenzoic acid have shown that it can be used to construct robust zirconium-based MOFs that are isoreticular to well-known structures like UiO-66. researchgate.net The presence of the formyl and ethynyl groups provides additional sites for functionalization, allowing for the creation of multifunctional materials.
Table 2: Application of Functionalized Benzoic Acids in MOF Construction
| Linker Precursor | Metal Ion | Resulting MOF Family/Type | Key Feature | Ref |
|---|---|---|---|---|
| 4-Formylbenzoic acid | Zirconium (Zr) | UiO-66 (isoreticular) | In situ linker formation | researchgate.net |
| 4-Formyl-3-hydroxybenzoic acid | Zirconium (Zr) | DUT-133 | Heterotopic linker | researchgate.net |
Synergistic Reactivity and Selective Functionalization Strategies for Multi-Functional Molecules
The coexistence of three distinct functional groups on a single aromatic ring presents both a challenge and an opportunity for synthetic chemists. Achieving selective functionalization of one group while leaving the others intact often requires carefully designed protection-deprotection sequences. smolecule.com For instance, the aldehyde can be protected as an acetal, and the carboxylic acid as an ester, to allow for selective reactions on the alkyne group. smolecule.com
Conversely, the functional groups can act in synergy to facilitate unique transformations. Mechanistic studies have revealed that the formyl group can participate in stabilizing palladium intermediates during Sonogashira coupling reactions, accelerating the desired transformation. smolecule.com Another example of synergistic reactivity is seen in proximity-induced reactions, where the formation of an imine at the aldehyde can bring a reactive partner into close proximity with the alkyne, facilitating an intramolecular cycloaddition. wgtn.ac.nz
Advanced catalytic systems can exploit the subtle differences in reactivity to achieve high selectivity. A dual synergistic approach combining organic and photoredox catalysis has been shown to enable the selective deuteration of the formyl group of various aldehydes with high efficiency, leaving other functional groups untouched. rsc.org Such strategies, which leverage the interplay between the molecule's functional groups, are critical for using multi-functional building blocks like this compound to their full potential in the synthesis of complex target molecules. rsc.org
Applications in Advanced Materials Science and Engineering
Integration into Covalent Organic Frameworks (COFs)
Covalent organic frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. nih.govrsc.org The precise arrangement of these building blocks results in ordered, porous structures with high thermal stability and large surface areas. nih.govtcichemicals.com The functionality of COFs can be precisely controlled by the choice of linkers, and molecules like 3-ethynyl-5-formylbenzoic acid offer multiple reactive sites for COF synthesis and functionalization. alfa-chemistry.comossila.com
The design of COFs relies on the geometric compatibility of the linkers and the chemistry of the bond-forming reactions. Aldehyde and ethynyl (B1212043) groups are among the most common and versatile functionalities used for constructing COF networks.
Aldehyde Linkers: Monomers containing aldehyde groups are foundational in COF chemistry. alfa-chemistry.com They readily undergo condensation reactions with amine-containing linkers to form highly stable imine-linked COFs, which represent the most widely reported class of these materials. alfa-chemistry.comtcichemicals.com The reversibility of imine bond formation is crucial for the "error-correction" process during synthesis, which allows for the formation of highly crystalline structures. escholarship.org Besides imine linkages, aldehyde monomers can react with hydrazides to form hydrazone-linked COFs or with themselves in the presence of hydrazine (B178648) to yield azine-linked COFs. alfa-chemistry.comtcichemicals.com The resulting frameworks have been utilized in applications ranging from gas storage to catalysis. alfa-chemistry.com
Ethynyl Linkers: The ethynyl (or alkyne) group is another important functional group in COF design. Alkyne-containing monomers can participate in the synthesis of 2D COF materials based on the formation of new C-C bonds, creating highly conjugated and porous π-stacked polymers. cd-bioparticles.net The rigidity and linearity of the ethynyl group help to produce well-defined, extended porous architectures.
The presence of both aldehyde and ethynyl functionalities on this compound allows for multiple pathways in COF design. It can act as a linker where, for example, the aldehyde group reacts to form an imine-based framework, leaving the ethynyl group as a pendant functionality within the pores for subsequent modification.
Table 1: Common Linkages Formed from Aldehyde and Ethynyl Functional Groups in COFs
| Functional Group on Linker | Reactant Linker Functional Group | Resulting Linkage in COF | Reference |
|---|---|---|---|
| Aldehyde (-CHO) | Amine (-NH₂) | Imine (-CH=N-) | alfa-chemistry.comtcichemicals.com |
| Aldehyde (-CHO) | Hydrazine (H₂NNH₂) | Azine (-CH=N-N=CH-) | alfa-chemistry.com |
| Aldehyde (-CHO) | Hydrazide (-C(O)NHNH₂) | Hydrazone (-CH=N-NH-) | tcichemicals.com |
| Ethynyl (-C≡CH) | Azide (B81097) (-N₃) | Triazole (via CuAAC "Click" Reaction) | nih.govsemanticscholar.org |
| Ethynyl (-C≡CH) | Thiol (-SH) | Thioether (via Thiol-yne Reaction) | nih.gov |
Post-synthetic modification (PSM) is a powerful strategy for introducing a wide array of functional groups into a pre-formed COF without altering its underlying topology. escholarship.orgsemanticscholar.orgsci-hub.se This approach allows for the incorporation of functionalities that may not be compatible with the initial COF synthesis conditions. nih.govresearchgate.net
A linker like this compound is an ideal candidate for creating COFs amenable to PSM. If one of its functional groups (e.g., the carboxylic acid, potentially converted to an ester or other derivative) is used to build the framework, the remaining aldehyde and ethynyl groups project into the pores, acting as reactive handles.
Modification of the Ethynyl Group: The pendant ethynyl group is particularly useful for PSM via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click" reaction. nih.gov This allows for the covalent attachment of molecules containing an azide group. The thiol-yne click reaction is another avenue for modifying the alkyne functionality. researchgate.net
Modification of the Formyl Group: The formyl (aldehyde) group can undergo further Schiff base condensation reactions with various amines, allowing for the introduction of new functionalities within the pores. tcichemicals.com
This dual capacity for PSM enables the creation of complex, multifunctional materials where different chemical species can be precisely grafted onto the COF scaffold, opening avenues for applications in selective adsorption, catalysis, and sensing. sci-hub.sersc.org
Utilization in Metal-Organic Frameworks (MOFs)
Metal-organic frameworks (MOFs) are crystalline, porous materials composed of metal ions or clusters connected by organic linkers through coordination bonds. ossila.comnih.gov The ability to tune the pore size, shape, and chemical environment by selecting different metal nodes and organic linkers makes MOFs highly attractive for a vast range of applications. nih.govresearchgate.netresearchgate.net
The carboxylate functional group (-COO⁻) is one of the most widely used coordinating groups in the construction of MOFs. alfa-chemistry.comacs.org Carboxylic acids can be deprotonated to form carboxylate anions that bind strongly to positively charged metal ions. alfa-chemistry.com The coordination chemistry of carboxylates is rich and versatile, allowing them to bind to metal centers in monodentate, bidentate (chelating or bridging), and more complex modes.
This versatility, combined with the geometric directionality of multitopic linkers (molecules with two or more carboxylate groups), allows for the rational design of MOFs with specific network topologies and properties. nih.govacs.org For instance, the use of ditopic, tritopic, or tetratopic carboxylate linkers can lead to the formation of 2D or 3D frameworks with predictable structures. cd-bioparticles.netresearchgate.net The carboxylic acid group of this compound serves as a primary anchoring point for integrating the molecule into a MOF structure, connecting to metal nodes to build the extended framework. alfa-chemistry.com
While the carboxylate group of this compound participates in building the primary MOF structure, the ethynyl and formyl groups extend into the pores, imparting specific functionalities to the internal surface of the material. nih.gov This is a key strategy for creating "functional" MOFs. researchgate.netresearchgate.net
Formyl Group Functionality: The incorporation of aldehyde (formyl) groups within a MOF can create a reactive environment. These groups can serve as sites for post-synthetic modification through condensation reactions with amines, similar to PSM in COFs. nih.gov This allows for the grafting of complex molecules onto the MOF structure. Furthermore, the polar aldehyde groups can enhance the selective adsorption of specific guest molecules through dipole-dipole or hydrogen bonding interactions. In some cases, MOFs with accessible aldehyde groups have been synthesized for applications in catalysis and sensing. mdpi.com
By using this compound as a linker, it is possible to construct MOFs with a high density of both aldehyde and alkyne groups, creating a multifunctional porous environment suitable for hierarchical modifications or cooperative catalytic processes.
Table 2: Role of Functional Groups of this compound in MOF Construction
| Functional Group | Primary Role | Potential Secondary Role / Application | Reference |
|---|---|---|---|
| Carboxylic Acid (-COOH) | Framework Construction (forms carboxylate-metal coordination bonds) | Influences framework acidity and stability | alfa-chemistry.comacs.org |
| Formyl (-CHO) | Pore Functionalization | Post-synthetic modification, selective adsorption, catalysis | nih.govmdpi.com |
| Ethynyl (-C≡CH) | Pore Functionalization | Post-synthetic modification (e.g., "click" chemistry), tuning electronic properties | mdpi.com |
Contribution to Supramolecular Assembly and Self-Assembled Systems
Supramolecular chemistry focuses on chemical systems composed of multiple discrete molecules held together by non-covalent intermolecular forces. The spontaneous formation of these ordered structures is known as self-assembly. acs.org The functional groups on this compound—carboxyl, formyl, and ethynyl—are all capable of participating in the specific, directional interactions that drive self-assembly.
The formation of such assemblies is governed by a combination of interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor, often leading to the formation of characteristic hydrogen-bonded dimers or catemers. The formyl group's oxygen atom can also act as a hydrogen bond acceptor.
π-π Stacking: The aromatic benzene (B151609) ring provides a platform for π-π stacking interactions, which help to organize the molecules into columns or layers.
Halogen and Other Weak Interactions: The ethynyl group can participate in weaker, yet structurally significant, interactions.
Through a combination of these forces, molecules like this compound can self-assemble in the solid state to form well-defined, discrete structures or extended networks. acs.orgnih.gov For example, research on similarly functionalized molecules has shown the formation of porous 2D layers and 3D architectures held together by hydrogen-bond networks. nih.gov The ability to control the self-assembly of such molecules is crucial for "bottom-up" approaches to creating novel functional materials and for understanding the principles of crystal engineering. acs.orgrsc.org
Coordination-Driven Self-Assembly using this compound Derivatives
Coordination-driven self-assembly is a powerful strategy for the bottom-up construction of discrete and well-defined two- and three-dimensional supramolecular structures. This approach relies on the predictable and directional bonding between metal ions and organic ligands. Derivatives of this compound are excellent candidates for ligands in the formation of metal-organic frameworks (MOFs) and supramolecular coordination complexes.
The carboxylic acid group can be deprotonated to coordinate with metal centers, while the ethynyl and formyl groups can be further functionalized to tune the properties of the resulting material. For instance, the ethynyl group can participate in click chemistry or act as a rigid linker, and the formyl group can be used for post-synthetic modification within a MOF. The synthesis of such materials often involves solvothermal or hydrothermal methods where the metal salt and the organic linker are combined in a suitable solvent and heated. mdpi.comberkeley.edu
| Metal Ion | Typical Coordination Geometry | Potential Resulting Structure with this compound based linkers |
| Zn(II) | Tetrahedral | Diamondoid or other 3D frameworks |
| Cu(II) | Square Planar, Octahedral | 2D layered structures or 3D frameworks |
| Zr(IV) | Octahedral | Highly stable 3D frameworks (e.g., UiO-type) |
| Fe(III) | Octahedral | Porous 3D frameworks (e.g., MIL-type) |
This table presents potential outcomes based on common coordination geometries of metal ions and the trifunctional nature of the this compound linker.
Non-Covalent Interactions in Directed Assembly and Molecular Tessellations
Beyond coordination bonds, non-covalent interactions play a crucial role in the directed assembly of this compound derivatives, leading to the formation of molecular tessellations and other ordered structures. These interactions include hydrogen bonding, π-π stacking, and halogen bonding. rsc.orgrsc.org
The carboxylic acid group is a potent hydrogen bond donor and acceptor, capable of forming robust dimers or extended chains. core.ac.ukrsc.org The aromatic ring and the ethynyl group can participate in π-π stacking and C-H···π interactions, which help to stabilize the packing of the molecules in the solid state. rsc.org These non-covalent interactions are critical in crystal engineering, where the goal is to design and synthesize crystalline materials with desired structures and properties. nih.gov
Molecular tessellations, or tiling patterns at the molecular level, can be achieved by designing molecules that self-assemble on a surface or in the solid state in a predictable manner. The rigid structure of this compound, combined with its ability to form directional hydrogen bonds and other non-covalent interactions, makes it a promising candidate for the formation of such patterns. For example, the self-assembly of similar benzoic acid derivatives on surfaces has been shown to form highly ordered row-like structures. rsc.org
| Non-Covalent Interaction | Functional Groups Involved | Potential Supramolecular Assembly |
| Hydrogen Bonding | Carboxylic acid, Formyl group (as acceptor) | Dimers, chains, sheets |
| π-π Stacking | Benzene ring | Columnar stacks, offset packing |
| C-H···π Interactions | Ethynyl C-H, Aromatic C-H with Benzene ring | Herringbone or T-shaped packing |
| Halogen Bonding | (If halogenated derivatives are used) | Directional interactions for crystal engineering |
This table summarizes the key non-covalent interactions involving this compound and their potential role in forming ordered assemblies.
Role in Polymer Chemistry and Functional Polymeric Materials
The distinct reactivity of the ethynyl, formyl, and carboxylic acid functionalities on this compound allows for its incorporation into a variety of polymer architectures, leading to materials with tailored properties.
Polymerization Strategies involving Ethynyl Groups
The ethynyl group is a versatile functional group for polymerization. It can undergo various types of polymerization reactions, including:
Alkyne Metathesis Polymerization: This method can be used to create conjugated polymers with interesting optical and electronic properties.
Click Chemistry: The ethynyl group can readily participate in copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC) reactions. This allows for the efficient synthesis of polytriazoles or for the grafting of side chains onto a polymer backbone.
Thiol-yne and Amino-yne Click Polymerization: These reactions proceed with high efficiency and can be used to synthesize functional polymers under mild conditions. mdpi.comchemrxiv.org
Palladium-Catalyzed Polyaddition/Polycondensation Reactions: The ethynyl group can be coupled with other functional groups in the presence of a palladium catalyst to form a variety of polymer structures. nih.gov
The presence of the carboxylic acid and formyl groups on the monomer can either be protected during the ethynyl-based polymerization and deprotected later for further functionalization, or they can be directly incorporated into the polymer backbone depending on the reaction conditions.
Incorporation into Polymer Architectures via Formyl or Carboxylic Acid Linkages
The carboxylic acid and formyl groups provide additional handles for incorporating this compound into polymers.
The carboxylic acid group can be readily used for the synthesis of polyesters and polyamides through condensation polymerization with diols and diamines, respectively. researchgate.netresearchgate.net This allows for the introduction of the ethynyl and formyl functionalities as pendant groups along the polymer chain. These pendant groups can then be used for post-polymerization modification, such as cross-linking or grafting. For example, a hyperbranched polyester (B1180765) has been synthesized from a similar AB2 monomer containing a carboxylic acid and two hydroxyl-functionalized alkyne groups. researchgate.net
The formyl group can undergo various reactions to form linkages within a polymer structure. For example, it can react with amines to form imine bonds (Schiff bases), which can be subsequently reduced to stable amine linkages. This provides another route for creating cross-linked materials or for attaching other molecules to a polymer backbone.
The combination of these functionalities in a single monomer allows for the design of complex polymer architectures, such as hyperbranched polymers, dendrimers, and functional networks, with a high degree of control over their chemical and physical properties.
| Polymer Type | Linkage involving this compound | Potential Application |
| Polyester | Ester bond from carboxylic acid | Functional coatings, biodegradable materials |
| Polyamide | Amide bond from carboxylic acid | High-performance materials, membranes |
| Polytriazole | Triazole ring from ethynyl group (via Click Chemistry) | Advanced composites, functional resins |
| Polyenamine | Enamine linkage from formyl group | Dynamic covalent materials, sensors |
This table illustrates how the different functional groups of this compound can be used to create various types of polymers with potential applications.
Advanced Organic Synthesis and Complex Molecular Architectures
3-Ethynyl-5-formylbenzoic Acid as a Versatile Building Block and Synthetic Intermediate
This compound is a trifunctional aromatic compound that serves as a highly versatile building block in advanced organic synthesis. Its utility stems from the presence of three distinct and chemically addressable functional groups on a central benzene (B151609) ring: a terminal alkyne (ethynyl group), an aldehyde (formyl group), and a carboxylic acid. This unique arrangement allows for sequential and orthogonal chemical transformations, making it a valuable synthetic intermediate for the construction of complex molecular architectures.
The reactivity of each functional group can be selectively targeted under specific reaction conditions:
The Aldehyde Group: This group readily participates in classic carbonyl chemistry, including Wittig reactions, reductive amination to form secondary amines, and condensation reactions with active methylene (B1212753) compounds. It is also a key component in numerous multi-component reactions.
The Alkyne Group: The terminal alkyne is a powerful handle for carbon-carbon bond formation. It is particularly amenable to palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, which allows for the introduction of aryl or vinyl substituents. wikipedia.orglibretexts.org It can also undergo azide-alkyne cycloaddition reactions ("click chemistry") and participate in various cyclization and addition reactions. rsc.org
The Carboxylic Acid Group: This functional group can be converted into a wide range of derivatives, including esters, amides, and acid halides. It also serves as a crucial component in isocyanide-based multi-component reactions like the Passerini and Ugi reactions. nih.govresearchgate.net
The strategic positioning of these groups on the aromatic scaffold provides a rigid framework, enabling the synthesis of well-defined, highly functionalized molecules. This makes this compound an attractive starting material for creating libraries of compounds in drug discovery and for developing novel organic materials. nih.govasischem.com
Synthesis of Highly Functionalized Derivatives and Analogs for Specific Applications
The unique combination of reactive sites on this compound makes it an excellent precursor for highly functionalized derivatives tailored for specific applications, particularly in materials science and medicinal chemistry.
The ethynyl (B1212043) group is a key structural motif for the construction of photoactive and electronically conjugated systems. nih.gov The primary method for achieving this is the Sonogashira cross-coupling reaction, which couples the terminal alkyne with various aryl or heteroaryl halides. wikipedia.orgorganic-chemistry.org
By reacting this compound with suitable aromatic halides, it is possible to synthesize rigid, rod-like conjugated molecules. This reaction extends the π-system of the molecule, which can significantly alter its photophysical properties, such as absorption and emission wavelengths. dur.ac.uk The aldehyde and carboxylic acid groups can be further modified to tune solubility or to attach the photoactive core to other molecules or surfaces. For instance, coupling the molecule with fluorescent chromophores like pyrene (B120774) or benzothiadiazole can lead to novel materials for use in sensors or organic light-emitting diodes (OLEDs). rsc.org
The table below provides examples of building blocks that could be coupled with this compound to generate photoactive systems.
| Coupling Partner (Ar-X) | Reaction Type | Potential Application of Product |
| 1-Bromopyrene | Sonogashira Coupling | Fluorescent Probe |
| 4-Bromo-2,1,3-benzothiadiazole | Sonogashira Coupling | Organic Semiconductor |
| 4-Iodoaniline | Sonogashira Coupling | Precursor for Dyes |
| 9-Bromoanthracene | Sonogashira Coupling | Blue-light Emitter |
Aromatic alkynes and aldehydes are powerful precursors for the synthesis of a wide variety of complex heterocyclic ring systems. While the meta-substitution pattern of this compound does not lend itself to the most common intramolecular cyclizations that require ortho-positioning, its functional groups are still highly valuable for building heterocycles through intermolecular reactions and MCRs.
Analogous to the well-established chemistry of 2-alkynylbenzaldehydes, which are key precursors for isoquinolines, the functional groups of this compound can be leveraged to build complex ring systems. figshare.comnih.govresearchgate.netorganic-chemistry.org For example:
Pyrazoles: The reaction of an A³ coupling product (a propargylamine) can undergo further cyclization to yield substituted pyrazoles. rsc.org
Quinazolines: Isocyanide-based MCRs, such as the Ugi reaction, are known to produce linear precursors that can be cyclized to form quinazoline (B50416) derivatives and other related fused heterocycles. mdpi.com
Isoquinolines: Through multi-step sequences, the formyl group can be elaborated into a side chain containing a nitrogen atom, which can then undergo a metal-catalyzed cyclization with the alkyne to form an isoquinoline (B145761) core, a common scaffold in pharmaceuticals. organic-chemistry.org
The convergence and atom economy of MCRs make them a particularly attractive strategy for rapidly accessing libraries of diverse heterocyclic compounds from this versatile starting material. nih.gov
Contemporary Research Perspectives and Future Directions
Methodological Advancements in the Synthesis and Functionalization of 3-Ethynyl-5-formylbenzoic Acid
There is a lack of specific, published methodological advancements for the synthesis and functionalization of this compound. Hypothetically, its synthesis would involve multi-step organic reactions to introduce the three distinct functional groups onto the aromatic ring with controlled regiochemistry. Advanced synthetic strategies would likely focus on improving yield, purity, and scalability, potentially utilizing palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl (B1212043) group.
Functionalization studies would be anticipated to explore the selective reactivity of the ethynyl, formyl, and carboxylic acid moieties. For instance, research could investigate selective protection-deprotection strategies to allow for stepwise modification of the molecule. The development of orthogonal reaction conditions, where one functional group can be modified without affecting the others, would be a significant methodological advancement.
Rational Design of Next-Generation Advanced Materials Utilizing this compound as a Precursor
Although no specific advanced materials derived from this compound are documented in current literature, its structure makes it a promising candidate as a versatile building block, or "linker," for the synthesis of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The carboxylic acid group could coordinate with metal ions to form MOFs, while the ethynyl and formyl groups could undergo various organic reactions, such as alkyne trimerization or imine condensation, to form robust COFs. The rational design of such materials would leverage the rigid and trifunctional nature of the precursor to create materials with tailored pore sizes, surface areas, and chemical functionalities for applications in gas storage, separation, and catalysis.
Table 1: Potential Applications of Materials Derived from this compound
| Material Type | Potential Linkage Chemistry | Potential Application |
| Metal-Organic Frameworks (MOFs) | Carboxylate-metal coordination | Gas storage, catalysis |
| Covalent Organic Frameworks (COFs) | Imine condensation, alkyne trimerization | Separation, sensing |
Development of Novel Catalytic Systems Incorporating Derivatives of this compound
The development of novel catalytic systems based on this compound is not described in the available scientific literature. However, its derivatives could be envisioned as ligands for transition metal catalysts. The multiple functional groups could act as coordination sites for metal centers, potentially leading to bifunctional or multifunctional catalysts where the organic framework and the metal center cooperatively catalyze a reaction. Such systems could offer enhanced reactivity and selectivity.
Exploration of its Role in Chemical Probe Development for Mechanistic Chemical Biology Studies
There are currently no published studies exploring the role of this compound in the development of chemical probes for mechanistic chemical biology. In principle, the ethynyl group can be utilized in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for bioconjugation. This would allow the molecule to be attached to biomolecules of interest. The formyl group could be used to selectively react with specific amino acid residues in proteins, and the carboxylic acid could modulate solubility and cell permeability. This combination of reactive handles makes it a theoretically attractive scaffold for the design of probes to investigate biological processes.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-ethynyl-5-formylbenzoic acid, and how can reaction conditions be optimized?
- Methodology :
- Multi-step synthesis : Start with a benzoic acid scaffold and introduce substituents sequentially. For example, the ethynyl group can be introduced via Sonogashira coupling (palladium-catalyzed cross-coupling of terminal alkynes with aryl halides), while the formyl group may be added via Vilsmeier-Haack formylation or directed ortho-metalation followed by quenching with CO₂ .
- Optimization : Use Design of Experiments (DoE) to vary catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF, DMF), and temperatures. Monitor reaction progress via TLC or HPLC. Evidence from similar compounds shows that acidic media (e.g., H₂SO₄) can enhance electrophilic substitution efficiency .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : The formyl proton appears as a singlet near δ 10 ppm, while the ethynyl proton (if present) is typically δ 2.5–3.5 ppm. Aromatic protons adjacent to electron-withdrawing groups (e.g., COOH) show downfield shifts .
- IR Spectroscopy : Confirm the formyl group via a strong C=O stretch near 1700 cm⁻¹ and ethynyl C≡C stretch near 2100 cm⁻¹.
- Mass Spectrometry : Look for molecular ion peaks matching the molecular weight (C₁₀H₆O₃: 174.15 g/mol) and fragmentation patterns consistent with benzoic acid derivatives .
Advanced Research Questions
Q. How can computational tools resolve contradictions between predicted and experimental reaction outcomes in synthesizing derivatives of this compound?
- Methodology :
- Retrosynthesis Analysis : Use AI-driven platforms (e.g., Template_relevance models) to prioritize feasible routes. Validate predictions with small-scale reactions. For example, if a predicted Suzuki-Miyaura coupling fails experimentally, adjust protecting groups or catalyst systems .
- DFT Calculations : Compare transition state energies of competing pathways (e.g., electrophilic substitution vs. side reactions). Align computational models with experimental NMR data to refine predictions .
Q. What strategies enable selective functionalization of the ethynyl and formyl groups in this compound for drug discovery?
- Methodology :
- Ethynyl Group : Exploit click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to attach pharmacophores. Ensure the reaction pH (e.g., 7.0 phosphate buffer) avoids side reactions with the formyl group .
- Formyl Group : Use reductive amination (e.g., NaBH₃CN) to convert the aldehyde to an amine-linked moiety. Protect the ethynyl group with trimethylsilyl (TMS) if necessary .
Q. How can stability studies address challenges in handling this compound under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. The formyl group is prone to oxidation, so use antioxidants (e.g., BHT) in storage buffers .
- pH-Dependent Reactivity : Conduct kinetic studies at pH 2–10. For example, under alkaline conditions, the carboxylic acid may deprotonate, altering solubility and reactivity .
Safety and Handling Considerations
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats. Ethynyl groups may react exothermically with oxidizing agents .
- Storage : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent formyl group oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
